2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C16H25ClN4O2S and a molecular weight of 372.9 g/mol . This compound is primarily used in research and development within the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with tert-Butyl 1-piperazinecarboxylate . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the presence of both a piperidine ring and a pyrimidine ring with chloro and methylsulfanyl substituents.
Properties
Molecular Formula |
C16H24ClN3O2S2 |
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Molecular Weight |
390.0 g/mol |
IUPAC Name |
tert-butyl 2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-8-6-5-7-11(20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3 |
InChI Key |
UFBVDQJHEHOZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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